molecular formula C17H16ClN5O B2947183 N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396791-63-1

N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2947183
CAS No.: 1396791-63-1
M. Wt: 341.8
InChI Key: GZLIKUWYNSCHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a pyridazine carboxamide derivative characterized by a 5-chloro-2-cyanophenyl substituent at the carboxamide position and a piperidin-1-yl group at the 6-position of the pyridazine core.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-13-5-4-12(11-19)15(10-13)20-17(24)14-6-7-16(22-21-14)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIKUWYNSCHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of a pyridazine core with several functional groups, including:

  • Chloro group : Enhances lipophilicity and receptor binding.
  • Cyano group : Potentially involved in metabolic pathways.
  • Piperidine moiety : Contributes to its pharmacological properties.

These features make it a candidate for various therapeutic targets, particularly in metabolic disorders and neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist or agonist at various receptors. Notably, it has shown potential in modulating pathways related to obesity and metabolic disorders by interacting with cannabinoid receptors.

The compound's mechanism of action involves:

  • Receptor Interaction : Binding to specific receptors, which may lead to activation or inhibition of signaling pathways.
  • Enzyme Modulation : Potentially affecting enzymes involved in metabolic processes.

These interactions are crucial for understanding its therapeutic efficacy and guiding further modifications for enhanced activity.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-chloro-N-(4-piperidinyl)benzamideChloro group, piperidinePotential anti-obesity agent
N-(4-chlorophenyl)-3-pyridinecarboxamideChlorinated aromatic ringAntagonistic effects on cannabinoid receptors
N-(5-fluoro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazineFluorinated variantSimilar receptor modulation as the target compound

These compounds demonstrate how variations in substituents can influence biological activities while retaining core functionalities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Pharmacological Studies : In vitro assays showed that this compound effectively modulated cannabinoid receptor activity, suggesting its potential as a therapeutic agent for obesity-related conditions.
  • Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine moiety significantly impacted receptor binding affinity and selectivity, highlighting the importance of structural optimization in drug design.
  • Toxicological Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, making it a promising candidate for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their biological activities, highlighting critical differences in substituents and functional outcomes:

Compound Name / Structure Key Substituents Biological Target/Activity Reference(s)
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide - 5-chloro-2-cyanophenyl
- Piperidin-1-yl
Undisclosed in evidence; structural similarity suggests SCD-1 or kinase modulation potential
N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide - 2-hydroxy-2-phenylethyl
- 4-(2-methyl-benzoyl)piperidin-1-yl
SCD-1 inhibitor; reduced hepatic lipid accumulation and NASH pathology in rats
3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine - 4-(2-chloro-5-fluorophenoxy)piperidinyl
- 5-methyl-oxadiazole
SCD-1 inhibitor; reduced triglycerides in human stem cell-derived hepatocytes
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)... - Cyclopropanecarboxamido
- Triazolylphenyl
- Deuterated methyl
Crystalline form patented; likely optimized for stability and bioavailability
(R)-IPMICF16 (imidazo[1,2-b]pyridazine derivative) - 3-fluoro-4-methoxyphenyl
- (R)-2-(3-fluorophenyl)pyrrolidin-1-yl
Tropomyosin receptor kinase (Trk) PET imaging agent; targets kinase signaling pathways

Key Research Findings and Comparative Analysis

Substituent Impact on SCD-1 Inhibition

Pyridazine carboxamides with piperidinyl or oxadiazolyl groups at the 6-position demonstrate SCD-1 inhibitory activity. For example:

  • N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide () reduced hepatic lipid accumulation in a NASH rat model, likely due to the bulky 2-methyl-benzoyl-piperidinyl group enhancing target binding .
  • The oxadiazole-containing analog () showed efficacy in human hepatocyte differentiation models, suggesting that the oxadiazole ring improves solubility or cellular uptake compared to piperidinyl derivatives .
  • This compound lacks the extended benzoyl or oxadiazole moieties seen in these analogs, which may limit its SCD-1 affinity but could improve metabolic stability via the chloro-cyanophenyl group.

Role of Aromatic and Heterocyclic Substituents

  • Chloro-cyanophenyl vs. In contrast, fluorophenyl groups in (R)-IPMICF16 () are optimized for PET imaging, balancing lipophilicity and target engagement .
  • Piperidinyl vs. pyrrolidinyl groups : Piperidinyl rings (as in the target compound) offer greater conformational flexibility than pyrrolidinyl groups (e.g., in (R)-IPMICF16 ), which could influence binding kinetics or off-target effects .

Pharmacokinetic and Crystallographic Considerations

  • The cyclopropanecarboxamido-triazolylphenyl derivative () highlights the importance of crystalline forms in optimizing stability. The target compound’s lack of reported crystallographic data suggests room for formulation improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.